Cas no 1261456-34-1 (2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine)

2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine is a versatile heterocyclic compound featuring a pyridine core substituted with an amino group, a chloro group, and a 4-(trifluoromethyl)phenyl moiety. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and chloro substituents offer reactive sites for further functionalization. This compound is characterized by high purity and consistent performance, making it suitable for research and industrial applications requiring precise chemical modifications. Its stability under various conditions ensures reliable use in complex synthetic pathways.
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine structure
1261456-34-1 structure
商品名:2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine
CAS番号:1261456-34-1
MF:C12H8ClF3N2
メガワット:272.653532028198
CID:4984240

2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine
    • インチ: 1S/C12H8ClF3N2/c13-9-5-10(11(17)18-6-9)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H2,17,18)
    • InChIKey: VWHCPWRTBZDCHX-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C(=C1)C1C=CC(C(F)(F)F)=CC=1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 277
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 38.9

2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013007566-1g
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine
1261456-34-1 97%
1g
$1549.60 2023-09-03
Alichem
A013007566-250mg
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine
1261456-34-1 97%
250mg
$484.80 2023-09-03
Alichem
A013007566-500mg
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine
1261456-34-1 97%
500mg
$839.45 2023-09-03

2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine 関連文献

2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridineに関する追加情報

Introduction to 2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261456-34-1)

2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine, identified by its CAS number 1261456-34-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine features a pyridine core substituted with a chloro group at the 5-position and a trifluoromethylphenyl moiety at the 3-position. The presence of these functional groups imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The compound's structural design is inspired by the growing interest in fluorinated aromatic systems, which have demonstrated enhanced metabolic stability, bioavailability, and binding affinity in various drug candidates. The trifluoromethyl group, in particular, is renowned for its ability to modulate pharmacokinetic profiles, often improving the duration of action and resistance to metabolic degradation. This feature has been extensively explored in the design of antiviral, anticancer, and anti-inflammatory agents.

In recent years, 2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine has garnered attention as a key intermediate in the synthesis of targeted therapeutics. Its pyridine backbone is a privileged structure in medicinal chemistry, frequently employed in kinase inhibitors, receptor antagonists, and other small-molecule drugs. The combination of a chloro substituent and a trifluoromethylphenyl group creates a versatile platform for further derivatization, allowing researchers to fine-tune interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyridine-based derivatives have shown promise as inhibitors of tyrosine kinases and other enzymes implicated in cancer progression. The chloro group at the 5-position can serve as a hydrogen bond acceptor or participate in π-stacking interactions with protein targets, enhancing binding affinity. Meanwhile, the trifluoromethylphenyl group introduces steric hindrance and electronic modulation, which can improve selectivity over off-target proteins.

Recent studies have highlighted the role of fluorinated pyridines in developing next-generation antiviral agents. The structural motif of 2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine has been investigated for its ability to interact with viral proteases and polymerases. By leveraging computational modeling and high-throughput screening, researchers have identified derivatives with potent antiviral activity against RNA viruses. The compound's ability to mimic natural substrates while introducing fluorinated enhancements makes it an attractive candidate for drug design.

The pharmaceutical industry has also explored this compound as a precursor for central nervous system (CNS) drugs. Pyridine derivatives are known to cross the blood-brain barrier effectively, making them suitable for treating neurological disorders. The presence of both chloro and trifluoromethyl groups allows for fine-tuning of lipophilicity and metabolic stability, critical factors for CNS drug development. Preliminary studies suggest that modifications to this scaffold could yield compounds with improved efficacy in treating neurodegenerative diseases.

Another emerging field where 2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine shows promise is immunotherapy. Immunoregulatory pathways are increasingly recognized as targets for modulating immune responses in autoimmune diseases and cancer immunotherapy. Pyridine-based molecules have been reported to interact with immune receptors and signaling pathways, suggesting their potential as immunomodulators. The structural features of this compound make it a versatile building block for designing immunotherapeutic agents that can either activate or suppress immune responses as needed.

The synthesis of 2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalization are commonly employed to construct the desired framework efficiently. These synthetic strategies not only ensure high yields but also allow for scalable production, which is crucial for industrial applications.

In conclusion, 2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261456-34-1) represents a compelling example of how structural innovation in pharmaceutical chemistry can lead to novel therapeutic opportunities. Its unique combination of functional groups positions it as a versatile scaffold for drug discovery across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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